molecular formula C28H28N4O3 B11299850 N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide

N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide

Cat. No.: B11299850
M. Wt: 468.5 g/mol
InChI Key: ZFHYLWXDGYZDBA-UHFFFAOYSA-N
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Description

“N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide” is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide” can be achieved through a multi-step organic synthesis process. The general steps might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Acylation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Final Coupling: The final product can be obtained by coupling the intermediate compounds under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or ethyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoxaline derivatives are often studied as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology

    Antimicrobial Agents: Quinoxaline derivatives have shown potential as antimicrobial agents against various pathogens.

    Anticancer Agents: Some derivatives have been studied for their anticancer properties, targeting specific cellular pathways.

Medicine

    Therapeutic Agents: The compound may be explored for its potential therapeutic applications in treating diseases like cancer, bacterial infections, and inflammatory conditions.

Industry

    Pharmaceuticals: Used in the development of new drugs and therapeutic agents.

    Agriculture: Potential use as agrochemicals for pest control.

Mechanism of Action

The mechanism of action of “N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide” would depend on its specific biological target. Generally, quinoxaline derivatives may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its diverse biological activities.

    2-Methylquinoxaline: A derivative with similar structural features.

    N-Benzylquinoxaline: Another derivative with potential therapeutic applications.

Uniqueness

“N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoxaline derivatives.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-[3-[acetyl-[(2-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C28H28N4O3/c1-4-21-12-7-8-14-23(21)29-26(34)18-32-25-16-10-9-15-24(25)30-27(28(32)35)31(20(3)33)17-22-13-6-5-11-19(22)2/h5-16H,4,17-18H2,1-3H3,(H,29,34)

InChI Key

ZFHYLWXDGYZDBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=CC=C4C)C(=O)C

Origin of Product

United States

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